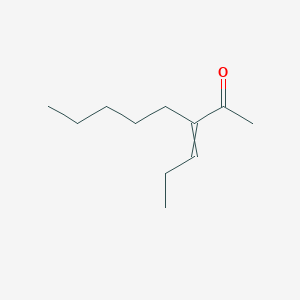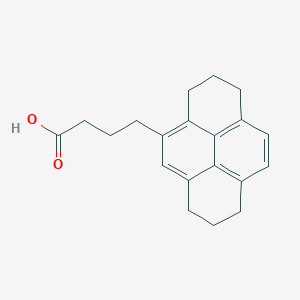
4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid is a chemical compound with a complex structure, derived from pyrene. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid typically involves the hydrogenation of pyrene to form 1,2,3,6,7,8-hexahydropyrene, followed by a series of reactions to introduce the butanoic acid moiety. The hydrogenation process requires specific catalysts and conditions to ensure selective addition of hydrogen atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-pressure hydrogen gas and metal catalysts like palladium or platinum is common in these processes .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired products .
Major Products
Major products from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted carboxylic acids .
Scientific Research Applications
4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polycyclic hydrocarbons and other complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially influencing biochemical pathways and cellular processes . Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1,2,3,6,7,8-Hexahydropyrene: A precursor in the synthesis of 4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid.
Pyrene: The parent compound, known for its aromatic properties.
Other Polycyclic Aromatic Hydrocarbons: Compounds like naphthalene and anthracene, which share structural similarities with pyrene.
Uniqueness
This compound is unique due to its specific hydrogenation pattern and the presence of the butanoic acid moiety. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
66787-94-8 |
|---|---|
Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-(1,2,3,6,7,8-hexahydropyren-4-yl)butanoic acid |
InChI |
InChI=1S/C20H22O2/c21-18(22)9-3-6-15-12-16-7-1-4-13-10-11-14-5-2-8-17(15)20(14)19(13)16/h10-12H,1-9H2,(H,21,22) |
InChI Key |
ZRAQDOFALXZLEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC(=C4C3=C(CCC4)C=C2)CCCC(=O)O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


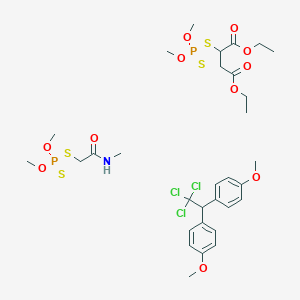


![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine](/img/structure/B14467128.png)
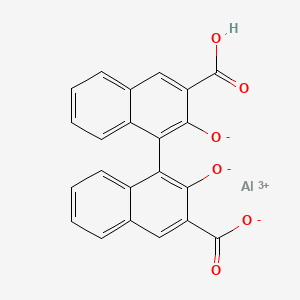
![Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]-](/img/structure/B14467133.png)
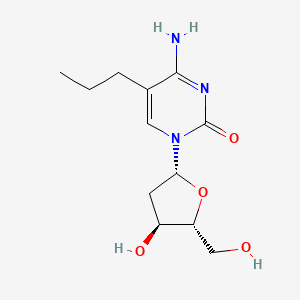
![Diethyl [2-(methylamino)ethyl]phosphonate](/img/structure/B14467151.png)
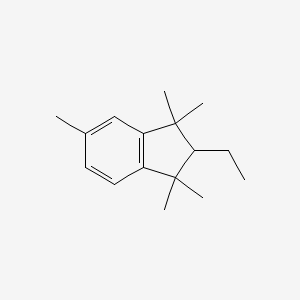
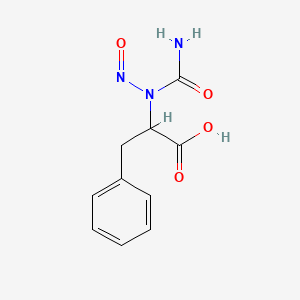
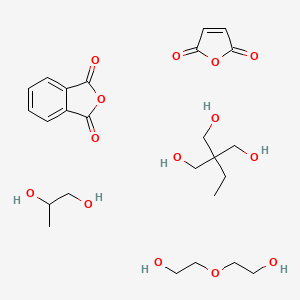
![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14467167.png)
